molecular formula C12H7Cl2NO3 B6382890 4-(2,3-Dichlorophenyl)-2-nitrophenol, 95% CAS No. 1261924-17-7

4-(2,3-Dichlorophenyl)-2-nitrophenol, 95%

Cat. No. B6382890
CAS RN: 1261924-17-7
M. Wt: 284.09 g/mol
InChI Key: NHDUVNKTCJJWJP-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-2-nitrophenol, 95% (4-DCPN) is a chemical compound that has a wide range of applications in scientific research. It is an aromatic nitro compound which is used as a reagent in organic synthesis. 4-DCPN has a melting point of 198-199°C and a boiling point of 254-256°C. It is also soluble in water, alcohol and ether and insoluble in benzene.

Scientific Research Applications

4-(2,3-Dichlorophenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals. It has also been used in the synthesis of dyes, pigments, and other materials.

Mechanism of Action

4-(2,3-Dichlorophenyl)-2-nitrophenol, 95% is an aromatic nitro compound and its mechanism of action is based on the formation of a nitroso group. The nitroso group is formed when the nitro group of the 4-(2,3-Dichlorophenyl)-2-nitrophenol, 95% reacts with the hydrogen of the aromatic ring, resulting in the formation of a nitroso group. This nitroso group is then able to react with other molecules, resulting in the formation of new compounds.
Biochemical and Physiological Effects
4-(2,3-Dichlorophenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, and to inhibit the production of certain inflammatory mediators. It has also been shown to have an anti-cancer effect in some studies.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,3-Dichlorophenyl)-2-nitrophenol, 95% in lab experiments are that it is a relatively inexpensive reagent and that it is relatively easy to synthesize. The main limitation of using 4-(2,3-Dichlorophenyl)-2-nitrophenol, 95% in lab experiments is that it is a highly reactive compound and must be handled with care.

Future Directions

The future directions for research involving 4-(2,3-Dichlorophenyl)-2-nitrophenol, 95% include further exploration of its biochemical and physiological effects, as well as its potential applications in the development of pharmaceuticals and other materials. Additionally, further research could be conducted on the synthesis of 4-(2,3-Dichlorophenyl)-2-nitrophenol, 95% and its potential uses in other areas of science. Finally, further research could be conducted on the potential toxicity of 4-(2,3-Dichlorophenyl)-2-nitrophenol, 95% and its potential side effects.

Synthesis Methods

4-(2,3-Dichlorophenyl)-2-nitrophenol, 95% can be synthesized by a variety of methods. One of the most common methods involves the reaction of 4-chloro-2-nitrophenol with 2,3-dichlorobenzene in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out at temperatures of around 140-160°C and the yield is typically around 95%.

properties

IUPAC Name

4-(2,3-dichlorophenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-9-3-1-2-8(12(9)14)7-4-5-11(16)10(6-7)15(17)18/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDUVNKTCJJWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686306
Record name 2',3'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dichlorophenyl)-2-nitrophenol

CAS RN

1261924-17-7
Record name [1,1′-Biphenyl]-4-ol, 2′,3′-dichloro-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261924-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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